molecular formula C20H29FN4O6S B2696294 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 872987-16-1

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2696294
M. Wt: 472.53
InChI Key: QHVLNXXTDJMZOR-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H29FN4O6S and its molecular weight is 472.53. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophoretic and Biocompatible Polymers

Researchers have developed electrophoretic and biocompatible poly(2-oxazoline)s using initiators like N-Methyl bis[(nonafluorobutane)sulfonyl]imide, comparing their polymerization activity and molecular weight control with conventional initiators. The synthesized polymers, through ring-opening polymerization and subsequent chemical modifications, exhibit successful electrophoretic deposition with bioactive glass, indicating potential for biomedical applications due to their biocompatibility and coating abilities on metal surfaces (Hayashi & Takasu, 2015).

Neurokinin-1 Receptor Antagonists

A compound demonstrating high affinity as an orally active neurokinin-1 (h-NK(1)) receptor antagonist has been developed. It shows long-acting effects in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression, highlighting its potential in therapeutic applications (Harrison et al., 2001).

Antimicrobial Activity

The synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has been explored. These compounds exhibit potent antimicrobial activity against a range of bacteria and fungi, suggesting their potential as effective antimicrobial agents (Janakiramudu et al., 2017).

Inhibitors of HIV-1 Replication

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. This discovery opens new avenues for the development of drugs targeting HIV-1, contributing to the ongoing efforts in managing and treating HIV/AIDS (Che et al., 2015).

Neuroprotective Effects Against Ischemic Damage

ONO-1924H, an inhibitor of poly ADP-ribose polymerase (PARP), has shown promising neuroprotective effects against cytotoxicity in PC12 cells and ischemic cerebral damage. This suggests its potential as a therapeutic candidate for the treatment of ischemic stroke, highlighting the importance of PARP inhibitors in neuroprotection (Kamanaka et al., 2004).

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN4O6S/c1-15-13-16(21)3-4-17(15)32(28,29)25-6-2-10-31-18(25)14-23-20(27)19(26)22-5-7-24-8-11-30-12-9-24/h3-4,13,18H,2,5-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVLNXXTDJMZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

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